2-Acetylcyclopropane-1-carbonitrile
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Overview
Description
2-Acetylcyclopropane-1-carbonitrile is an organic compound with the molecular formula C₆H₇NO. It is characterized by a cyclopropane ring substituted with an acetyl group and a nitrile group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Acetylcyclopropane-1-carbonitrile typically involves the cyclopropanation of suitable precursors. One common method is the reaction of cyclopropylmethyl ketone with cyanogen bromide under basic conditions. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
2-Acetylcyclopropane-1-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the nitrile group to an amine or the acetyl group to an alcohol.
Substitution: The nitrile group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are often used.
Substitution: Nucleophiles like amines or alcohols can react with the nitrile group under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Amines or alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Acetylcyclopropane-1-carbonitrile has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and pharmaceuticals.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving nitriles and ketones.
Industry: Used in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products
Mechanism of Action
The mechanism of action of 2-Acetylcyclopropane-1-carbonitrile involves its reactivity towards various chemical reagents. The nitrile group can act as an electrophile, participating in nucleophilic addition reactions. The acetyl group can undergo typical carbonyl chemistry, including nucleophilic addition and substitution reactions. These reactions are facilitated by the strain in the cyclopropane ring, which makes the compound more reactive .
Comparison with Similar Compounds
Similar Compounds
Cyclopropane-1-carbonitrile: Lacks the acetyl group, making it less reactive in certain reactions.
2-Acetylcyclopropane-1-carboxylic acid: Contains a carboxylic acid group instead of a nitrile, leading to different reactivity and applications.
Cyclopropylmethyl ketone:
Uniqueness
2-Acetylcyclopropane-1-carbonitrile is unique due to the presence of both an acetyl and a nitrile group on a strained cyclopropane ring. This combination of functional groups and ring strain makes it highly reactive and versatile in various chemical reactions, distinguishing it from other similar compounds .
Properties
IUPAC Name |
2-acetylcyclopropane-1-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO/c1-4(8)6-2-5(6)3-7/h5-6H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZVBXESTSCGHAN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1CC1C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
109.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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